GM2 Ganglioside sugar-β-NAc-Propargyl
Description
GM2 Ganglioside sugar-β-NAc-Propargyl is a synthetic glycan derivative engineered for applications in glycobiology, particularly in click chemistry-based conjugation and glycan array studies. Its structure comprises the GM2 ganglioside core—GalNAcβ1-4(Neu5Acα2-3)Galβ1-4Glcβ—linked to a propargyl group via a β-N-acetyl (β-NAc) glycosidic bond (Fig. 1) . This modification enables covalent attachment to azide-functionalized molecules (e.g., fluorophores, biotin, or surfaces) via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
GM2 ganglioside itself is a key biomarker in lysosomal storage disorders like Sandhoff disease, where its accumulation due to β-hexosaminidase deficiency disrupts neurodevelopment . The propargyl-functionalized derivative, however, is primarily used as a tool for studying ganglioside-protein interactions, glycan trafficking, and diagnostic probe development .
Properties
Molecular Formula |
C26H45NO19 |
|---|---|
Synonyms |
GalNAcβ1-4(Neu5Acα2-3)Galβ1-4Glcβ-NAc-Propargyl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Differentiation
The functionalization of gangliosides with β-NAc-Propargyl or analogous groups creates distinct tools for glycan research. Below is a structural and functional comparison with related compounds (Table 1):
Table 1: Structural and Functional Comparison of β-NAc-Propargyl Gangliosides
Key Observations:
- Sialylation Complexity : GD2 and GT3 derivatives feature additional sialic acid residues (α2-8 linkages), enhancing their roles in cell adhesion and pathogen recognition compared to GM2 .
- Functional Group Versatility: While GM2-β-NAc-Propargyl is tailored for click chemistry, amino- or biotin-modified GM2 derivatives (e.g., GM2-β-NAc-spacer1-NH2) are optimized for surface coupling or streptavidin-based assays .
- Biological Relevance : GM2 and GM3 derivatives are critical in studying neurodegenerative diseases (e.g., Sandhoff disease) and membrane-mediated aggregation of α-synuclein, respectively .
GM2-β-NAc-Propargyl vs. GD2/GT3 Derivatives
- Click Chemistry Efficiency : GM2-β-NAc-Propargyl demonstrates higher conjugation efficiency in glycan microarrays compared to GD2 derivatives, likely due to steric hindrance from GD2’s branched sialic acids .
- Pathogen Binding : GT3-β-NAc-Propargyl shows stronger binding to influenza virus hemagglutinin than GM2, attributed to its multivalent sialic acid motif .
GM2-β-NAc-Propargyl vs. Non-Propargyl GM2 Analogs
- Diagnostic Sensitivity: GM2-β-NAc-sp3-Biotin outperforms propargyl derivatives in ELISA-based detection of anti-GM2 antibodies, leveraging streptavidin-biotin affinity .
- Neurodevelopmental Studies: Unmodified GM2 accumulates in Sandhoff disease organoids, causing impaired neurodifferentiation, whereas propargyl-modified GM2 is used to track glycan clearance in therapeutic assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
